molecular formula C11H8FN3 B12426867 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine

2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine

Cat. No.: B12426867
M. Wt: 201.20 g/mol
InChI Key: WYLSKNPGFNPLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a fluorine atom and an amine group attached to a fused pyrrolo-naphthyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine typically involves the construction of the naphthyridine core followed by the introduction of the fluorine and amine functionalities. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation can yield the desired naphthyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.

Scientific Research Applications

2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit potent activity against certain cancer cell lines by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A related compound with a similar core structure but different substitution patterns.

    Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused pyridine ring system.

    Quinoxaline: A compound with a similar nitrogen-containing ring structure.

Uniqueness

2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine

InChI

InChI=1S/C11H8FN3/c12-7-4-11-9(14-6-7)5-8(13)10-2-1-3-15(10)11/h1-6H,13H2

InChI Key

WYLSKNPGFNPLLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=CC3=C2C=C(C=N3)F)N

Origin of Product

United States

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